Product packaging for 3-(1H-Pyrazol-3-YL)benzaldehyde(Cat. No.:CAS No. 179057-26-2)

3-(1H-Pyrazol-3-YL)benzaldehyde

Cat. No.: B065228
CAS No.: 179057-26-2
M. Wt: 172.18 g/mol
InChI Key: DGRNDHQFGQBXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1H-Pyrazol-3-yl)benzaldehyde (CAS 179057-26-2) is a high-purity benzaldehyde derivative serving as a versatile chemical building block in organic synthesis and medicinal chemistry research. This compound features both an aldehyde group and a 1H-pyrazole ring, making it a valuable precursor for constructing complex heterocyclic systems. Its primary research application lies in the synthesis of pyrazolo[3,4-b]pyridine scaffolds . These fused bicyclic structures are of significant interest in drug discovery due to their wide range of pharmacological activities, which include acting as anticancer, antioxidant, anti-inflammatory, and antiviral agents . The compound can also be used to create acylhydrazone derivatives , which have been explored for their antioxidant and antiproliferative activities . Researchers value this benzaldehyde derivative for developing novel molecules that inhibit ROS production and protect against oxidative stress in cellular models . The synthetic utility of this compound is demonstrated in multi-step routes, often involving reactions with hydrazine hydrate or its derivatives to close the pyrazole ring onto an existing pyridine, or vice versa . Please Note: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should refer to the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B065228 3-(1H-Pyrazol-3-YL)benzaldehyde CAS No. 179057-26-2

Properties

IUPAC Name

3-(1H-pyrazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(6-8)10-4-5-11-12-10/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRNDHQFGQBXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444639
Record name 3-(1H-PYRAZOL-3-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179057-26-2
Record name 3-(1H-PYRAZOL-3-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 1h Pyrazol 3 Yl Benzaldehyde

Established Synthetic Routes for 3-(1H-Pyrazol-3-YL)benzaldehyde and its Precursors

The construction of the this compound framework can be achieved through several strategic approaches, primarily involving the formation of the pyrazole (B372694) ring or the creation of the carbon-carbon bond between the pyrazole and benzaldehyde (B42025) moieties.

A primary and versatile method for synthesizing pyrazole derivatives involves the condensation reaction between a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. nih.gov In the context of this compound, a key precursor is a 1,3-dicarbonyl compound bearing a 3-formylphenyl substituent.

Another significant strategy for forming the pyrazole-benzaldehyde linkage is through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a powerful tool for creating carbon-carbon bonds between aromatic rings. nih.govnih.gov This methodology can be applied to the synthesis of this compound by coupling a suitably protected pyrazole-3-boronic acid or its ester with 3-bromobenzaldehyde, or conversely, by coupling 3-formylphenylboronic acid with a 3-halopyrazole. nih.govrsc.org The use of palladium catalysts, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate is common for these transformations. mdpi.com

The Vilsmeier-Haack reaction provides a direct method for the formylation of electron-rich aromatic systems, including pyrazoles. thieme-connect.comnih.govorganic-chemistry.org While often used to introduce a formyl group at the 4-position of the pyrazole ring, modifications and appropriate substitution patterns on the starting pyrazole can potentially direct formylation to other positions or be used on a pre-formed phenyl-pyrazole system. nih.govarkat-usa.org

The use of substituted pyrazole derivatives is crucial in directing the synthesis towards the desired this compound isomer and in facilitating the reaction. The regioselectivity of pyrazole formation from asymmetric 1,3-dicarbonyl compounds and substituted hydrazines can be controlled by the nature and position of the substituents. nih.gov

In cross-coupling reactions, protecting groups on the pyrazole nitrogen, such as the tetrahydropyranyl (THP) group, are often employed. rsc.orgarkat-usa.org These groups prevent side reactions and can influence the electronic properties of the pyrazole ring, thereby affecting the efficiency of the coupling reaction. The choice of substituent on the pyrazole ring, such as a halogen at the 3-position (e.g., 3-bromo or 3-iodopyrazole), is a key determinant for participation in Suzuki-Miyaura or Sonogashira cross-coupling reactions. nih.govarkat-usa.org

Furthermore, the substituents on the pyrazole ring can be used to modulate the physical and chemical properties of the final product. For instance, N-alkylation or N-arylation of the pyrazole can be a final step in the synthesis to generate a library of derivatives. mdpi.com

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

For Suzuki-Miyaura cross-coupling reactions, the catalyst system is a major focus of optimization. While various palladium catalysts can be effective, the choice of ligand can significantly impact the reaction outcome. nih.gov However, ligand-free palladium acetate (B1210297) systems have also been developed for certain Suzuki couplings. researchgate.net The base used, such as potassium carbonate, cesium carbonate, or potassium phosphate, can influence the reaction rate and yield. nih.govmdpi.com Solvent systems are also crucial, with mixtures of an organic solvent like dioxane, dimethoxyethane, or toluene (B28343) and water being commonly employed. nih.govmdpi.com

In Vilsmeier-Haack reactions, the temperature and reaction time are critical. The reaction is typically initiated at a low temperature (0-5 °C) and then heated to drive the reaction to completion. thieme-connect.comigmpublication.org The ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the substrate is also a key parameter to optimize. igmpublication.org

The following table summarizes typical conditions for related synthetic transformations.

Reaction TypeCatalyst/ReagentSolventBaseTemperatureYieldRef
Suzuki-Miyaura CouplingPd(dppf)Cl₂DimethoxyethaneK₂CO₃80 °CGood mdpi.com
Suzuki-Miyaura CouplingPd(OAc)₂Aqueous Phase--High researchgate.net
Vilsmeier-Haack ReactionPOCl₃/DMF--0 °C to 120 °CGood nih.gov

Functional Group Reactivity of this compound

The chemical reactivity of this compound is dominated by the aldehyde moiety, which is a versatile functional group capable of undergoing a wide range of transformations. libretexts.org The pyrazole ring itself can also participate in reactions, such as N-alkylation or N-arylation.

The aldehyde group in this compound is a primary site for chemical modification. It can undergo nucleophilic addition, reduction, and oxidation reactions, providing access to a diverse array of derivatives.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(1H-pyrazol-3-yl)benzoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. organic-chemistry.org

Common oxidants for this purpose include potassium permanganate (B83412) (KMnO₄), chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) with an co-oxidant, and milder reagents such as Oxone. organic-chemistry.orgumich.edu Metal-free oxidation protocols using N-hydroxyphthalimide (NHPI) as an organocatalyst in the presence of oxygen have also been developed, offering a greener alternative. organic-chemistry.org Furthermore, selenium-catalyzed oxidation with hydrogen peroxide provides an efficient method for converting aldehydes to carboxylic acids. mdpi.com The choice of oxidant depends on the desired reaction conditions and the tolerance of other functional groups in the molecule. The resulting carboxylic acid can then be converted to a variety of derivatives, such as esters and amides, through standard condensation reactions. researchgate.netdergipark.org.tr

The following table presents a selection of reagents used for the oxidation of aldehydes to carboxylic acids.

Oxidizing AgentConditionsNotesRef
OxoneMild, simple protocolValuable alternative to metal-mediated oxidations organic-chemistry.org
Sodium PerborateAcetic AcidEffective for aromatic aldehydes organic-chemistry.org
N-Hydroxyphthalimide (NHPI)O₂ (aerobic)Organocatalytic, metal-free organic-chemistry.org
Diphenyl Diselenide/H₂O₂Room TemperatureCatalytic, efficient for aromatic aldehydes mdpi.com

Transformations of the Aldehyde Moiety

Reduction Reactions to Alcohol Derivatives

The aldehyde functional group in this compound is susceptible to reduction to its corresponding alcohol, [3-(1H-pyrazol-3-yl)phenyl]methanol. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a hydroxyl group which can be further functionalized. Standard reducing agents are employed for this purpose.

Commonly used reagents for the reduction of aldehydes to primary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice between these reagents often depends on the presence of other functional groups within the molecule and the desired reaction conditions.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, typically used in protic solvents like ethanol (B145695) or methanol. Its chemoselectivity allows for the reduction of aldehydes and ketones without affecting less reactive functional groups such as esters or amides. The reaction with this compound would proceed via nucleophilic attack of the hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones. It is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. Due to its high reactivity, it must be handled with care.

The resulting alcohol, [3-(1H-pyrazol-3-yl)phenyl]methanol, serves as a versatile intermediate for further synthetic modifications.

Nucleophilic Addition Pathways (e.g., Hydrazone Formation)

The carbonyl group of this compound is an electrophilic center, making it a prime target for nucleophilic addition reactions. libretexts.orglibretexts.orgyoutube.com One of the most significant of these is the formation of hydrazones. wikipedia.orgnumberanalytics.com

Hydrazone formation involves the reaction of the aldehyde with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine). wikipedia.org The reaction is typically acid-catalyzed and proceeds through a two-step mechanism:

Nucleophilic Attack: The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde moiety. This leads to the formation of a tetrahedral intermediate. numberanalytics.com

Dehydration: The tetrahedral intermediate then undergoes dehydration, eliminating a molecule of water to form the C=N double bond characteristic of a hydrazone. numberanalytics.comlibretexts.org

The general reaction can be represented as: RCHO + H₂NNHR' → RCH=NNHR' + H₂O

In the case of this compound, the product would be the corresponding hydrazone derivative. The specific properties and reactivity of the resulting hydrazone depend on the nature of the substituent (R') on the hydrazine.

Hydrazones derived from pyrazole-containing aldehydes are of particular interest as they can serve as precursors for the synthesis of various heterocyclic compounds and have been explored for their potential biological activities. scielo.org.conih.govtandfonline.comniscair.res.innih.gov For instance, the reaction of pyrazole aldehydes with hydrazines is a key step in the synthesis of certain Schiff bases and other complex nitrogen-containing molecules. scielo.org.conih.govtandfonline.comniscair.res.innih.gov

Reactivity of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov Its reactivity is influenced by the presence of these heteroatoms and the tautomerism it exhibits.

Electrophilic Substitution Reactions on Nitrogen Atoms

The pyrazole ring possesses both a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). nih.gov The N-unsubstituted pyrazole can undergo electrophilic attack at either of these nitrogen atoms. The pyridine-like nitrogen (N2) is generally more basic and is the typical site of protonation and alkylation. nih.govrrbdavc.org

Alkylation of N-unsubstituted pyrazoles with alkyl halides typically leads to the formation of N-alkylpyrazoles. rrbdavc.org The reaction proceeds via the formation of an N-alkyl pyrazolium (B1228807) salt, which then deprotonates to yield the N-alkyl pyrazole. rrbdavc.org In the case of this compound, this would result in substitution at the N1 or N2 position of the pyrazole ring.

Regioisomeric Effects of Substitution on the Pyrazole Ring

The position of substituents on the pyrazole ring significantly influences the regioselectivity of further reactions. nih.govorganic-chemistry.org In this compound, the benzaldehyde group is at the C3 position. Electrophilic substitution on the carbon atoms of the pyrazole ring generally occurs at the C4 position, as the C3 and C5 positions are deactivated by the adjacent nitrogen atoms. rrbdavc.org

The presence of the benzaldehyde substituent at C3 can further direct incoming electrophiles. The precise outcome of substitution reactions depends on a combination of steric and electronic effects of the existing substituent and the nature of the incoming electrophile. nih.gov The formation of regioisomers is a common consideration in pyrazole chemistry, and reaction conditions are often optimized to favor the desired isomer. nih.govorganic-chemistry.org

Influence of Tautomerism on Pyrazole Reactivity

N-unsubstituted pyrazoles, such as this compound, can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.govencyclopedia.pub This is known as annular tautomerism. For a 3-substituted pyrazole, the two tautomers are the 3-substituted and the 5-substituted forms.

Tautomeric forms of 3-substituted pyrazole

The position of this equilibrium is influenced by several factors, including the nature of the substituent, the solvent, and temperature. mdpi.comfu-berlin.de The electronic properties of the substituent play a crucial role; electron-donating groups tend to favor the tautomer where the substituent is at the C5 position, while electron-withdrawing groups favor the C3-substituted tautomer. encyclopedia.pub

This tautomerism has a direct impact on the reactivity of the pyrazole ring. nih.govencyclopedia.pub For example, in electrophilic substitution reactions, the reaction can proceed through either tautomer, potentially leading to a mixture of products. The observed regioselectivity is often a reflection of the relative reactivity and concentration of each tautomer under the specific reaction conditions. nih.gov Understanding the tautomeric preferences of this compound is therefore essential for predicting and controlling its chemical behavior.

Derivatization Strategies Utilizing this compound as a Building Block

This compound is a valuable building block for the synthesis of a diverse range of more complex molecules, particularly those with potential applications in medicinal chemistry. Its bifunctional nature, possessing both a reactive aldehyde group and a versatile pyrazole ring, allows for a multitude of derivatization strategies.

Table 1: Derivatization Reactions of this compound

Reaction TypeReagent/ConditionsFunctional Group TransformationProduct Class
Reduction NaBH₄ or LiAlH₄Aldehyde to Primary AlcoholPyrazolyl-substituted benzyl (B1604629) alcohols
Hydrazone Formation Hydrazine or its derivatives, acid catalystAldehyde to HydrazonePyrazolyl-substituted hydrazones
Schiff Base Formation Primary amines, acid catalystAldehyde to IminePyrazolyl-substituted Schiff bases scielo.org.conih.govtandfonline.comniscair.res.innih.gov
Wittig Reaction Phosphonium ylidesAldehyde to AlkenePyrazolyl-substituted styrenes
Knoevenagel Condensation Active methylene (B1212753) compounds, base catalystAldehyde to α,β-unsaturated carbonylsPyrazolyl-substituted chalcone-like compounds
N-Alkylation/Arylation Alkyl or aryl halides, baseN-H of pyrazole to N-RN-substituted pyrazole derivatives
Electrophilic Substitution Nitrating or halogenating agentsC-H of pyrazole to C-XC-substituted pyrazole derivatives

One of the most common derivatization strategies involves the condensation of the aldehyde group with various nucleophiles. For example, reaction with primary amines yields Schiff bases (imines), which themselves are versatile intermediates and have been investigated for their biological activities. scielo.org.conih.govtandfonline.comniscair.res.innih.gov

The Wittig reaction provides a route to convert the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of new functional groups. Similarly, the Knoevenagel condensation with active methylene compounds leads to the formation of α,β-unsaturated carbonyl compounds, which are important intermediates in the synthesis of various heterocyclic systems.

The pyrazole ring itself offers numerous opportunities for derivatization. N-alkylation or N-arylation can be achieved by reacting the N-H group with appropriate electrophiles. Furthermore, the carbon atoms of the pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups that can be further manipulated.

These derivatization strategies highlight the utility of this compound as a versatile scaffold for the construction of a wide array of complex molecules with tailored properties.

Synthesis of Complex Fused Heterocyclic Systems

The bifunctional nature of this compound allows it to be a precursor for a range of fused heterocyclic systems. The aldehyde group can be transformed into a reactive intermediate, such as a chalcone (B49325), which subsequently undergoes cyclization with other reagents to form more complex structures.

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation reaction of 3-aminopyrazole (B16455) derivatives with 1,3-bielectrophilic compounds, such as β-dicarbonyl compounds, β-enaminones, or α,β-unsaturated ketones (chalcones). nih.govbeilstein-journals.org While direct synthesis from this compound is not extensively documented, a common and plausible strategy involves a two-step process.

First, this compound can undergo a Claisen-Schmidt condensation with a suitable ketone to form a chalcone intermediate. This chalcone, which contains the requisite α,β-unsaturated carbonyl system, can then react with a 3-aminopyrazole in the presence of a catalyst to yield the target pyrazolo[1,5-a]pyrimidine derivative. nih.govrsc.orgresearchgate.net The regioselectivity of the cyclization is a key aspect of this synthesis. organic-chemistry.org

Table 1: Representative Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles and Chalcones

3-Aminopyrazole ReactantChalcone ReactantReaction ConditionsProductYield (%)
3-Amino-5-methylpyrazole(E)-1,3-Diphenylprop-2-en-1-oneAcOH, reflux5,7-Diphenyl-2-methylpyrazolo[1,5-a]pyrimidineN/A
3-Aminopyrazole(E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-onePyridine, reflux7-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidineN/A
3-Amino-4-cyanopyrazole(E)-1-Phenyl-3-(p-tolyl)prop-2-en-1-oneDMF, K2CO3, reflux3-Cyano-5-phenyl-7-(p-tolyl)pyrazolo[1,5-a]pyrimidineN/A
Pyrazoline and Pyrazolone (B3327878) Derivatives

Pyrazoline Derivatives: Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds with significant biological activities. researchgate.net A predominant method for their synthesis involves the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine or its derivatives. nih.govnih.gov

The synthesis using this compound typically proceeds in two steps:

Claisen-Schmidt Condensation: The aldehyde is reacted with an acetophenone (B1666503) derivative in the presence of a base (like NaOH or KOH) to form the corresponding chalcone, (E)-1-aryl-3-(3-(1H-pyrazol-3-yl)phenyl)prop-2-en-1-one. nih.govbohrium.com

Cyclization: The resulting chalcone is then treated with hydrazine hydrate (B1144303) (or a substituted hydrazine) in a suitable solvent such as ethanol or acetic acid. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the 1,3,5-trisubstituted pyrazoline derivative. nih.govakademisains.gov.my The use of different acids like formic acid can also facilitate this cyclization. researchgate.net

Table 2: Synthesis of Pyrazoline Derivatives via Chalcone Intermediates

AldehydeKetoneHydrazine ReagentReaction ConditionsProduct TypeReference
Substituted BenzaldehydeAcetophenoneHydrazine Hydrate1. EtOH, aq. KOH; 2. EtOH, reflux3,5-Diaryl-4,5-dihydro-1H-pyrazole bohrium.com
Substituted Benzaldehyde4-Hydroxy AcetophenoneNicotinic acid hydrazide1. Claisen-Schmidt; 2. EtOH, reflux1-Nicotinoyl-3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazole nih.gov
3-Methoxybenzaldehyde2-HydroxyacetophenoneHydrazine Hydrate1. Na-ACE catalyst; 2. Reflux2-(5-(3-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol bohrium.com

Pyrazolone Derivatives: Pyrazolone, a derivative of pyrazole containing a keto group, can also be synthesized using this compound. A key reaction is the Knoevenagel condensation of the aldehyde with a pyrazolone containing an active methylene group, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This multicomponent reaction, often catalyzed by a base like sodium acetate, can lead to the formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. nih.gov In this reaction, two equivalents of the pyrazolone react with one equivalent of the aldehyde. nih.gov

Indole-Pyrazole Hybrid Systems

The synthesis of hybrid molecules containing both indole (B1671886) and pyrazole moieties is of significant interest in medicinal chemistry. One synthetic route to access these hybrids involves the Knoevenagel condensation. This compound can react with an indole derivative possessing an active methylene group, such as 3-cyanoacetylindole. scirp.org This reaction typically occurs in the presence of a base catalyst and results in the formation of a new carbon-carbon double bond, linking the two heterocyclic systems.

Further transformations of these condensation products can lead to more complex fused systems. For instance, reaction of an indole-pyrazole carboxaldehyde with reagents like hydrazine hydrate can be used to construct additional fused pyrazole or pyrimidine (B1678525) rings. scirp.org

Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-e]pyridine Architectures

Pyrazolo[3,4-b]pyridine Architectures: Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles. mdpi.comdoaj.org A powerful and common method for their synthesis is a one-pot, three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound like malononitrile (B47326) or a β-ketoester. nih.govcardiff.ac.uk In this context, this compound can serve as the aldehyde component. The reaction mechanism generally starts with the Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 5-aminopyrazole and subsequent cyclization and aromatization to yield the final pyrazolo[3,4-b]pyridine product. nih.gov Various catalysts, including L-proline or silver salts, can be employed to promote this transformation. nih.govnih.gov

Table 3: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

AminopyrazoleAldehydeActive Methylene CompoundCatalyst/ConditionsProduct TypeReference
5-Amino-3-methyl-1-phenylpyrazoleAromatic AldehydesEthyl PyruvateN/AEthyl 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates cardiff.ac.uk
5-AminopyrazolesAlkynyl Aldehydes-Ag(CF3CO2), TfOH, DMAc, 100 °CSubstituted Pyrazolo[3,4-b]pyridines nih.gov
5-Amino-3-methyl-1-phenylpyrazoleAromatic AldehydesDimedoneEthanol, reflux4-Aryl-3,6,6-trimethyl-1-phenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolines preprints.org

Pyrazolo[4,3-e]pyridine Architectures: The synthesis of the pyrazolo[4,3-e]pyridine isomer is less commonly initiated from benzaldehyde derivatives compared to the [3,4-b] isomer. Synthetic strategies for this scaffold often rely on different starting materials and cyclization patterns, such as starting from functionalized pyridines and building the pyrazole ring onto it. nih.gov

Exploration of Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and improving operational simplicity. nih.gov The aldehyde functionality of this compound makes it an ideal candidate for various MCRs. beilstein-journals.orgbeilstein-journals.org

Beyond the synthesis of pyrazolo[3,4-b]pyridines mentioned previously, it can potentially participate in other classic MCRs, such as:

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or their thio-analogs.

Hantzsch Pyridine Synthesis: A four-component reaction (or a three-component variant) that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form dihydropyridines.

In these reactions, this compound would provide the C4 carbon and its pyrazolylphenyl substituent to the final heterocyclic ring. The use of MCRs offers a rapid and diverse route to novel heterocyclic scaffolds incorporating the 3-(1H-pyrazol-3-yl)phenyl moiety. researchgate.net

Development of Chemo- and Regioselective Synthesis Methods

Chemo- and regioselectivity are crucial aspects when working with multifunctional molecules like this compound. The molecule possesses several reactive sites: the N1-H and N2 atoms of the pyrazole ring, the C4 and C5 positions of the pyrazole, the aldehyde carbonyl group, and the benzene (B151609) ring.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, the aldehyde group can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride without affecting the pyrazole ring. Conversely, the aldehyde can undergo condensation reactions under conditions that leave the pyrazole N-H intact. N-alkylation or N-acylation at the pyrazole ring can be achieved while preserving the aldehyde group, thus allowing for stepwise functionalization.

Regioselectivity: This is particularly important for reactions on the pyrazole ring. Alkylation or acylation of the N-H group can lead to two possible regioisomers (N1 or N2 substituted products). The outcome is often influenced by the reaction conditions, the nature of the electrophile, and the substituents on the pyrazole ring. In condensation reactions to form fused systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, the regiochemistry of the cyclization is determined by the relative reactivity of the nucleophilic and electrophilic centers in the reacting partners. organic-chemistry.orgnih.gov For instance, in the reaction of 1,3-dicarbonyl compounds with aminopyrazoles, the more electrophilic carbonyl group typically reacts first, directing the final orientation of the fused ring. mdpi.com The development of synthetic methods that precisely control these selective transformations is essential for the targeted synthesis of complex molecules derived from this compound. rsc.org

Advanced Characterization Techniques for 3 1h Pyrazol 3 Yl Benzaldehyde and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(1H-Pyrazol-3-YL)benzaldehyde. By analyzing the interaction of the molecule with electromagnetic radiation, methods like NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy provide complementary information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of a pyrazole (B372694) derivative, the protons on the pyrazole ring typically appear as distinct signals. For instance, in a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the pyrazole ring protons show signals at 7.65, 7.53, and 6.27 ppm. mdpi.com The protons of the benzaldehyde (B42025) moiety are also characteristic. The aldehyde proton (CHO) is highly deshielded and typically appears as a singlet at a high chemical shift, often around 10.0 ppm. docbrown.info The aromatic protons on the benzene (B151609) ring usually resonate in the range of 7.5 to 7.9 ppm, with their splitting patterns depending on the substitution. docbrown.info For this compound, one would expect to see signals for the pyrazole ring protons, including the N-H proton which can be a broad singlet, alongside the distinct aldehyde proton and the complex multiplet pattern of the 1,3-disubstituted benzene ring.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing at a downfield chemical shift, typically around 193 ppm for benzaldehyde derivatives. rsc.org The carbons of the pyrazole ring in derivatives have been observed at specific resonances, for example, at 140.3 ppm, 128.2 ppm, and 106.6 ppm in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. mdpi.com The aromatic carbons of the benzaldehyde ring would show a set of signals corresponding to the substituted and unsubstituted positions.

Table 1: Representative NMR Data for Pyrazole and Benzaldehyde Moieties.
TechniqueFunctional Group/ProtonExpected Chemical Shift (δ, ppm)Reference Compound
¹H NMRAldehyde Proton (CHO)~10.0Benzaldehyde docbrown.info
Benzene Ring Protons7.5 - 7.9Benzaldehyde docbrown.info
Pyrazole Ring Protons6.2 - 7.71-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com
¹³C NMRAldehyde Carbonyl (C=O)~193.03-methoxybenzaldehyde rsc.org
Benzene Ring Carbons120 - 140Substituted Benzaldehydes rsc.org
Pyrazole Ring Carbons106 - 1411-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com

Mass Spectrometry (MS, GC-MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments is measured. For this compound (C₁₀H₈N₂O), the expected exact molecular weight is approximately 172.18 g/mol . sigmaaldrich.com

The mass spectrum would show a molecular ion peak [M]⁺ at m/z 172. The fragmentation pattern would likely involve the loss of characteristic fragments. Based on the analysis of benzaldehyde, common fragments include the loss of a hydrogen atom to form the [M-1]⁺ ion (m/z 171), which is often a stable acylium ion, and the loss of the aldehyde group (CHO) to form the [M-29]⁺ ion (m/z 143). docbrown.info The pyrazole ring can also undergo characteristic fragmentation. In studies of pyrazolone (B3327878) derivatives, M+1 peaks are commonly observed, confirming the molecular mass. naturalspublishing.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze mixtures, separating the components before they enter the mass spectrometer.

Table 2: Predicted Mass Spectrometry Fragments for this compound.
IonFormulaExpected m/zDescription
[M]⁺[C₁₀H₈N₂O]⁺172Molecular Ion
[M-H]⁺[C₁₀H₇N₂O]⁺171Loss of a hydrogen atom docbrown.info
[M-CHO]⁺[C₉H₇N₂]⁺143Loss of the formyl group docbrown.info
[C₆H₅]⁺[C₆H₅]⁺77Phenyl fragment (from cleavage of the bond to the pyrazole ring) docbrown.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group is expected around 1700 cm⁻¹. docbrown.info The C-H stretch of the aldehyde group typically shows one or two bands in the region of 2880-2650 cm⁻¹. docbrown.info The pyrazole ring contributes distinct peaks as well. The N-H stretching vibration of the pyrazole ring is typically observed as a broad band in the region of 3350-3100 cm⁻¹. mdpi.comwisdomlib.org The C=N stretching vibration within the pyrazole ring appears around 1615-1570 cm⁻¹, while aromatic C=C stretching from the benzene ring is seen between 1625 and 1440 cm⁻¹. docbrown.infowisdomlib.org

Table 3: Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Pyrazole N-HStretching3350 - 3100 (broad) mdpi.comwisdomlib.org
Aromatic C-HStretching3080 - 3000 docbrown.info
Aldehyde C-HStretching2880 - 2650 docbrown.info
Aldehyde C=OStretching~1700 (strong) docbrown.info
Aromatic C=C / Pyrazole C=NStretching1625 - 1440 docbrown.infowisdomlib.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present.

The structure of this compound contains multiple chromophores: the pyrazole ring, the benzene ring, and the carbonyl group. These conjugated systems are expected to result in significant UV absorption. Benzaldehyde itself shows absorption maxima that can be influenced by the solvent. nist.gov The presence of the pyrazole ring in conjugation with the benzaldehyde system would likely lead to a bathochromic (red) shift in the absorption bands compared to unsubstituted benzaldehyde. In studies of reactions involving benzaldehyde derivatives, new absorption bands appearing at longer wavelengths (e.g., around 340 nm) indicate the formation of larger conjugated systems. researchgate.net Therefore, one would anticipate strong absorbance peaks in the UV region for this compound, reflecting its extended π-electron system.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation of the desired product and the assessment of its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for qualitative analysis. sigmaaldrich.comsigmaaldrich.com It is widely employed to monitor the progress of a chemical reaction, identify compounds in a mixture by comparison with standards, and determine the purity of a substance. sigmaaldrich.com

In the context of synthesizing this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). sigmaaldrich.com The plate is then developed in a chamber containing a suitable mobile phase (a solvent or solvent mixture). The different components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases. sigmaaldrich.com The separated spots are visualized, often under UV light, and their retention factor (Rf) values are calculated. A pure compound should ideally appear as a single spot on the TLC plate. The progress of pyrazolone synthesis, for example, has been monitored by TLC using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase. naturalspublishing.com This method provides a quick and effective way to assess the purity of the synthesized this compound.

Solid-State Structural Analysis

The solid-state architecture of chemical compounds is fundamental to understanding their physical and chemical properties. For pyrazole-containing molecules, the arrangement in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking, plays a crucial role in their stability and potential applications.

X-ray Diffraction Studies of a Derivative

Although data for the parent compound is not available, X-ray diffraction studies on derivatives offer a window into the structural characteristics of the pyrazole-benzaldehyde scaffold. One such derivative, (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one, provides a case study for the type of detailed structural information that can be obtained.

In the crystal structure of this derivative, the molecule adopts a specific conformation dictated by the steric and electronic effects of its constituent parts. The pyrazole ring, being a central feature, exhibits defined bond lengths and angles consistent with its aromatic character. The attached phenyl rings are not coplanar with the pyrazole ring, showing significant dihedral angles. This twisting is a common feature in such multi-ring systems, arising from the need to minimize steric hindrance between adjacent groups.

The crystal packing of this derivative is stabilized by a network of intermolecular interactions. Notably, weak C-H···O hydrogen bonds are observed, which link molecules into inversion dimers. These types of weak interactions are pivotal in building the three-dimensional supramolecular architecture of the crystal.

The crystallographic data for this derivative are summarized in the tables below.

Interactive Crystal Data Table for (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

ParameterValue
Chemical FormulaC₂₆H₂₂N₂O₃
Formula Weight410.45
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.342(3)
b (Å)10.524(3)
c (Å)11.967(4)
α (°)73.831(10)
β (°)79.643(11)
γ (°)72.648(10)
Volume (ų)1072.6(6)
Z2
Temperature (K)223
RadiationMo Kα (λ = 0.71073 Å)

Interactive Data Collection and Refinement Table

ParameterValue
DiffractometerPHOTON III M14
Reflections Collected39655
Independent Reflections5269
R_int0.044
Final R indices [I > 2σ(I)]R1 = 0.044, wR2 = 0.115
Goodness-of-fit on F²1.04

The study of such derivatives underscores the importance of X-ray crystallography in providing precise three-dimensional structural information. This data is crucial for understanding structure-property relationships, which can guide the design of new molecules with desired characteristics. Future X-ray diffraction studies on this compound are essential to fully map its solid-state behavior and to provide a direct comparison with its more complex analogues.

Research Applications and Potential of 3 1h Pyrazol 3 Yl Benzaldehyde

Contributions to Medicinal Chemistry and Drug Discovery

The true value of 3-(1H-Pyrazol-3-YL)benzaldehyde in medicinal chemistry is realized through its use as a foundational building block. The aldehyde functional group serves as a chemical handle for a variety of transformations, such as condensation and coupling reactions, allowing for the construction of larger, more functionally diverse molecules like Schiff bases and chalcones. These derivatives are then investigated for their interactions with biological targets, contributing to the discovery of new potential therapeutic agents.

The pyrazole (B372694) ring system is widely recognized as a "privileged scaffold" in drug discovery. nih.govwaocp.orgnih.gov This designation is given to molecular frameworks that can provide useful ligands for multiple, distinct biological receptors or enzymes through strategic modification. nih.gov The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that is metabolically stable and capable of participating in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets. waocp.org

The significance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved drugs treating a wide range of conditions. rsc.orgnih.gov Examples include:

Celecoxib (an anti-inflammatory agent) rsc.orgnih.gov

Sildenafil (used for erectile dysfunction) nih.govrsc.org

Ruxolitinib and Axitinib (anticancer agents) nih.govwaocp.org

Apixaban (an anticoagulant) rsc.org

Lenacapavir (an antiviral for HIV) nih.govwaocp.org

The broad spectrum of activities associated with pyrazole-containing drugs, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, continues to motivate researchers to explore new derivatives. nih.govpeeref.comnih.gov The versatility of the pyrazole core in generating effective drug molecules highlights its central role in modern medicinal chemistry. peeref.com

The aldehyde group of this compound is a key feature, enabling its use in the synthesis of numerous derivatives which have been investigated for a range of biological activities. The reactivity of this aldehyde allows for the creation of larger molecules, such as Schiff bases and chalcones, which are then evaluated for therapeutic potential. biointerfaceresearch.comnih.govresearchgate.net

Derivatives of pyrazole carbaldehydes are a subject of significant research for their antimicrobial properties. Studies have shown that Schiff bases, hydrazones, and other derivatives synthesized from pyrazole aldehydes exhibit notable antibacterial and antifungal efficacy. biointerfaceresearch.comnih.govjocpr.com

One study focused on the synthesis of alkenyl and imino-functionalized derivatives from 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde. Several of these compounds demonstrated a pronounced effect against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungi of the genus Candida. biointerfaceresearch.com Similarly, the reaction of pyrazolone-1-carbothiohydrazide with aldehydes, including 4-(dimethylamino)benzaldehyde, yielded hydrazones with remarkable antibacterial and antifungal activities, in some cases exceeding that of standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov

The general strategy involves condensing the pyrazole aldehyde with various amines or nucleophiles to produce a library of compounds for screening. For instance, Schiff bases derived from pyrazole scaffolds have been shown to be effective antibacterial agents against various pathogens. nih.govwho.int Research has also demonstrated that pyrazole-benzimidazole hybrids, synthesized from 3-aryl-4-formyl pyrazoles, possess activity against both Gram-positive and Gram-negative bacteria and fungal strains. nih.gov

Compound/Derivative TypeTarget Organism(s)Key FindingsReference
Hydrazones of Pyrazole-1-carbothiohydrazideS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicansShowed remarkable antibacterial and antifungal activities; one derivative displayed MIC values lower than standard drugs. nih.gov
Alkenyl/Imino derivatives of Pyrazole-4-carbaldehydeS. aureus, E. coli, Candida sp.Synthesized compounds showed a pronounced effect on tested bacterial and fungal strains. biointerfaceresearch.com
1,3,5-Trisubstituted PyrazolesS. aureus, B. subtilis, C. albicans, E. coliDerivatives exhibited promising activities against Candida albicans and various bacterial species. tsijournals.com
Benzimidazole-Pyrazole HybridsS. aureus, B. subtilis, E. coli, K. pneumoniae, C. albicans, A. nigerHybrids showed antimicrobial activity against tested bacterial and fungal strains. nih.gov

Leishmaniasis is a parasitic disease for which new treatments are urgently needed. Pyrazole derivatives have emerged as a promising class of compounds in the search for novel antileishmanial agents. nih.gov Research has shown that the pyrazole scaffold can serve as a basis for molecules that effectively inhibit the growth of Leishmania parasites. nih.govnih.gov

A study evaluating a series of pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major promastigotes found that several compounds exhibited significant antileishmanial activity, with IC₅₀ values considerably lower than the standard drug Glucantime. nih.gov Molecular docking studies in this research suggested that the derivatives could bind effectively to key residues in the active site of the 14-alpha demethylase enzyme, a crucial enzyme in the parasite's ergosterol (B1671047) biosynthesis pathway, indicating a potential mechanism of action. nih.gov

Further research on pyrazolopyridine derivatives demonstrated efficacy against visceral leishmaniasis in animal models. nih.gov One lead compound not only cleared parasitic burden but also induced programmed cell death (apoptosis) in the parasite, evidenced by mitochondrial membrane potential loss and DNA fragmentation. nih.gov

Derivative ClassLeishmania SpeciesIC₅₀ ValuesPotential MechanismReference
Pyrazole Derivatives (P1, P5, P8)L. major35.53 µg/mL, 36.79 µg/mL, 37.40 µg/mLInhibition of 14-alpha demethylase nih.gov
Pyrano[2,3-c]pyrazole Derivatives (P12, P14)L. major34.79 µg/mL, 38.51 µg/mLInhibition of 14-alpha demethylase nih.gov
Pyrazolopyridine Derivative (6j)L. donovani>90% parasite clearance in vivoInduction of parasite apoptosis nih.gov
Standard Drug (Glucantime)L. major97.31 µg/mL- nih.gov

Based on available scientific literature, there is currently a lack of specific research investigating this compound or its direct derivatives for calcimimetic potential or for their ability to modulate calcium-sensing receptors (CaSR). This specific area of inquiry does not appear to be a focus of published studies concerning this compound family.

The development of anticancer agents is one of the most active areas of research for pyrazole derivatives. mdpi.comnih.gov Derivatives of this compound, particularly chalcones formed by its condensation with various ketones, have demonstrated significant cytotoxic activities against a range of human cancer cell lines. nih.govrsc.org

Studies have shown that pyrazolyl-chalcones can inhibit the growth of breast (MCF-7), liver (HEPG-2), colon (HCT-116), and pancreatic (PACA2) cancer cells, with some derivatives showing greater potency than the standard chemotherapy drug doxorubicin. nih.govrsc.org The mechanism of action for these compounds is often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. waocp.orgrsc.org

Mechanistic investigations have revealed that pyrazole derivatives can trigger apoptosis through multiple pathways. nih.govresearchgate.net These include the generation of reactive oxygen species (ROS), activation of key executioner proteins like caspase-3, and the modulation of the Bcl-2 family of proteins, which regulate apoptosis. waocp.orgnih.govnih.gov Specifically, effective pyrazole derivatives have been shown to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax, thereby tipping the cellular balance towards death. nih.govresearchgate.net Furthermore, some pyrazole-based compounds act as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are critical for cell cycle progression, leading to cell cycle arrest and subsequent apoptosis. rsc.org

Derivative/CompoundCancer Cell Line(s)IC₅₀ / ActivityObserved MechanismReference
Pyrazolyl-Chalcone (Compound 5)HEPG-23.9 µg/mlCytotoxic nih.gov
Pyrazolyl-Chalcone (Compound 9e)PACA2 (Pancreatic)27.6 µMCytotoxic, Binds P53 mutant rsc.org
Pyrazole Derivative (3f)MDA-MB-468 (Breast)14.97 µM (24h)Induces apoptosis via ROS generation and caspase-3 activation waocp.orgnih.gov
Pyrazole Derivative (Compound 4)HCT-116 (Colon)GI₅₀ = 3.81 µMCDK2 Inhibition, G1 phase arrest, Apoptosis induction rsc.org
1,3,5-Trisubstituted Pyrazole (10b)MCF-7 (Breast)IC₅₀ = 4.7 µMBcl-2 inhibition, DNA damage, Upregulation of Bax & p53 nih.gov

Biological Activities of this compound and its Derivatives

Anti-inflammatory and Analgesic Effects

Research into the anti-inflammatory and analgesic properties of pyrazole-containing compounds is a significant area of medicinal chemistry. While direct studies on this compound are not extensively detailed in publicly available literature, the broader class of pyrazole derivatives has shown considerable promise. Pyrazole and its derivatives are known to be core structures in a variety of compounds that exhibit anti-inflammatory and analgesic activities. This is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain pathways. The structural features of the pyrazole ring, including its aromaticity and the presence of nitrogen atoms, allow for critical interactions with the active sites of these enzymes.

Antiviral Activities

The exploration of pyrazole derivatives for antiviral applications is an emerging field of interest. The pyrazole nucleus is a versatile scaffold that has been incorporated into various molecules demonstrating activity against a range of viruses. The mechanism of action for these antiviral effects can vary widely, from inhibiting viral replication enzymes to blocking viral entry into host cells. Although specific research on the antiviral activities of this compound is not prominently reported, the structural motif is considered a valuable starting point for the design of new antiviral agents.

Antihyperglycemic Activity

Derivatives of pyrazole have been investigated for their potential in managing blood glucose levels. Some pyrazole-containing compounds have been found to act as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. By inhibiting DPP-4, these compounds can increase the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release, leading to a reduction in blood glucose levels. The potential for pyrazole derivatives to be developed into new antihyperglycemic drugs is an active area of research.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Mapping

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyrazole derivatives, SAR studies have revealed that the nature and position of substituents on both the pyrazole and the appended phenyl ring significantly influence their biological activity. For instance, in the context of enzyme inhibition, the aldehyde group of this compound can serve as a key interaction point or be modified to explore different binding modes within a target's active site.

Pharmacophore mapping helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For pyrazole-based compounds, a typical pharmacophore model might include a hydrogen bond donor (the pyrazole NH), a hydrogen bond acceptor (the pyrazole N), and an aromatic/hydrophobic region (the phenyl ring). The specific substitution pattern, such as the meta-position of the pyrazole on the benzaldehyde (B42025), defines the spatial orientation of these features, which is critical for molecular recognition by a biological target.

Metabolic Stability Considerations in Drug Design

Metabolic stability is a key parameter in the development of new drugs, as it influences their pharmacokinetic profile, including their half-life and bioavailability. For pyrazole-containing compounds, metabolic transformations can occur at various sites, including the pyrazole ring and its substituents. For instance, the pyrazole ring can undergo oxidation, while the aldehyde group in this compound is susceptible to oxidation to a carboxylic acid or reduction to an alcohol.

Strategies to enhance metabolic stability often involve chemical modifications to block or slow down these metabolic pathways. One such strategy mentioned in the context of related compounds is the use of heavier isotopes, such as deuterium, to replace hydrogen atoms at metabolically vulnerable positions. google.com This can lead to a stronger chemical bond, slowing the rate of metabolic breakdown and potentially improving the drug's pharmacokinetic properties. google.com

Applications in Materials Science

Development of Fluorescent and Luminescent Materials

The unique photophysical properties of aromatic and heterocyclic compounds make them attractive candidates for the development of new materials. Pyrazole derivatives, in particular, have been explored for their fluorescent and luminescent properties. The combination of the pyrazole ring with other aromatic systems, such as the benzaldehyde in this compound, can give rise to conjugated systems with interesting electronic transitions.

These properties are highly dependent on the molecular structure, including the nature of substituents and the extent of conjugation. The aldehyde group can act as an electron-withdrawing group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule, which is often a key factor in its fluorescence behavior. The development of pyrazole-based fluorescent materials has potential applications in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Investigation of Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) focuses on the interaction of high-intensity light with materials to produce new optical effects. Organic molecules with specific structural features, such as donor-π-acceptor systems, are particularly promising for NLO applications. Pyrazole derivatives have been identified as a class of materials with potential for use in photonics and optoelectronics. researchgate.netresearchgate.net

Research into pyrazoline derivatives has demonstrated that their third-order NLO response is highly dependent on their molecular structure. researchgate.netresearchgate.net The functionalization of the pyrazoline ring with different electron-donating (push) and electron-accepting (pull) groups allows for the tailoring of their optical nonlinearities. researchgate.net The compound this compound fits this "push-pull" paradigm, with the electron-rich pyrazole ring acting as a donor and the electron-withdrawing benzaldehyde group serving as an acceptor, connected through the phenyl ring's π-system.

Studies on various pyrazoline-based systems have been conducted by preparing doped poly(methyl methacrylate) thin polymeric films and measuring their third-order nonlinear optical susceptibility (χ(3)) using techniques like third-harmonic generation (THG). researchgate.net For instance, a series of pyrazoline derivatives showed a significant NLO response, which was directly related to the specific electron-accepting groups and their positions on the molecule. researchgate.net While direct NLO data for this compound is not extensively reported, the findings from related structures suggest its potential as a candidate for NLO materials. The combination of the pyrazole and benzaldehyde moieties provides a framework that could be further functionalized to enhance its NLO properties for applications in optical devices. researchgate.netarabjchem.org

Corrosion Inhibition Studies

The prevention of metal corrosion is a critical industrial challenge, and the use of organic inhibitors is a common and effective strategy. Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are known to be effective corrosion inhibitors, primarily due to their ability to adsorb onto the metal surface and form a protective film. Pyrazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for steel in acidic environments. researchgate.netnih.gov

The inhibitory action of pyrazole compounds stems from the presence of heteroatoms with lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms. The general mechanism involves the adsorption of the inhibitor molecules onto the metal surface, which can be described by various adsorption isotherms, such as the Langmuir isotherm. researchgate.netnih.govresearchgate.net This adsorption blocks the active sites for corrosion, thereby reducing the corrosion rate.

Studies on various pyrazole derivatives have shown high inhibition efficiencies. For example, certain dimethyl-1H-pyrazole derivatives have demonstrated efficiencies of up to 94% for mild steel in 1 M HCl. researchgate.netnih.gov The effectiveness of these inhibitors is typically concentration-dependent and can be influenced by temperature. researchgate.net Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netnih.govresearchgate.net

The potential of this compound as a corrosion inhibitor can be inferred from these studies. The presence of the pyrazole ring with its two nitrogen atoms, along with the carbonyl group and the aromatic system, provides multiple active centers for adsorption onto a metal surface.

Pyrazole DerivativeMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP)Mild Steel1 M HCl94 researchgate.netnih.gov
(E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP)Mild Steel1 M HCl80 researchgate.netnih.gov
N,1-dibenzyl-5-methyl-1H-pyrazol-3-carboxamide (BPC)Carbon Steel1 M HClNot specified, but effective rsc.org
5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (DPC-1)Mild Steel1 M HCl84.56 researchgate.net
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (1)N80 Carbon SteelAcidic Solution97.8 nih.gov
N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (2)N80 Carbon SteelAcidic Solution98.5 nih.gov

Formation of Coordination Complexes

The field of coordination chemistry extensively utilizes N-heterocyclic compounds as ligands to create metal complexes with diverse structures and properties. znaturforsch.com Pyrazoles and their derivatives are particularly valued as ligands due to the presence of two adjacent nitrogen atoms, which can coordinate to metal centers in various modes. znaturforsch.combohrium.com The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry. acs.org

This compound possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the oxygen atom of the benzaldehyde group. This allows it to act as a versatile ligand. Depending on the metal ion and reaction conditions, it can coordinate as a monodentate, bidentate, or bridging ligand. znaturforsch.combohrium.com For example, pyrazole-based ligands can coordinate to a metal center through the pyridine-type nitrogen atom of the pyrazole ring. researchgate.net In some cases, the pyrazole ring can deprotonate and act as a bridging pyrazolate anion, connecting two metal centers. bohrium.com

Numerous studies have reported the synthesis and characterization of coordination complexes with pyrazole-derived ligands. For instance, complexes of Cu(II), Zn(II), and Cd(II) have been synthesized with various pyrazole-containing ligands. nih.govchemicalbook.com The crystal structure of a copper(II) complex with a 3-phenyl-5-(2-pyridyl)pyrazole ligand shows the metal atom coordinated to both the pyrazolic and pyridinic nitrogen atoms. digitellinc.com Similarly, ligands containing both pyrazole and acetamide (B32628) or quinoxaline (B1680401) moieties have been used to form mononuclear complexes with Cd(II), Cu(II), and Fe(II). nih.gov The structural versatility of pyrazole-based ligands allows for the construction of not only discrete mononuclear complexes but also polynuclear structures and coordination polymers. znaturforsch.com

Catalytic Applications and Ligand Design

The unique electronic and steric properties of pyrazole-based ligands make them highly suitable for applications in catalysis. By coordinating to a transition metal, they can influence its reactivity and selectivity, leading to efficient catalytic systems for a variety of organic transformations.

Role as Ligands in Transition-Metal Catalysis

Transition metal complexes containing pyrazole-based ligands have emerged as effective catalysts for a range of reactions, most notably carbon-carbon bond-forming cross-coupling reactions. researchgate.net The σ-donor ability of the pyrazole's nitrogen atoms helps to stabilize the metal center, while the substituents on the pyrazole ring can be modified to fine-tune the catalyst's activity and selectivity. researchgate.net

Pyrazole-containing ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for the synthesis of biaryls. researchgate.net For example, palladium complexes with mono- and bis-pyrazole ligands have shown high activity in the reaction between aryl halides and arylboronic acids. researchgate.net Ruthenium(II) complexes bearing pincer-type pyrazole-pyridine-pyrazole ligands have been shown to be highly effective catalysts for the acceptorless dehydrogenation of primary alcohols to aldehydes, with yields up to 99%. rsc.org This process is environmentally friendly as the only byproduct is dihydrogen. rsc.org

Furthermore, copper(II) complexes with pyrazole-derived ligands have demonstrated catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone, mimicking the function of the enzyme catecholase. arabjchem.orgbohrium.commdpi.com The catalytic performance in these systems is often dependent on the specific structure of the pyrazole ligand and the counter-ion of the copper salt. arabjchem.orgmdpi.com

Application in Metal-Organic Framework (MOF)-Based Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and the potential for functionalization make them ideal platforms for heterogeneous catalysis. researchgate.netacs.org Pyrazole-based ligands are excellent building blocks for constructing robust and functional MOFs. researchgate.netacs.org

To be used as a linker in a MOF, a ligand must typically have at least two coordinating sites. While this compound is monofunctional in this regard, it can be chemically modified (e.g., by converting the aldehyde to a carboxylate group) to create a bifunctional linker suitable for MOF synthesis. Pyrazole-carboxylate linkers have been used to build MOFs with various metal ions, including Zn(II) and Cu(II). rsc.org These MOFs can contain uncoordinated Lewis basic pyrazole nitrogen atoms within their pores, which can serve as active sites for applications like CO2 adsorption or catalysis. rsc.org

For example, a pyrazolate-based MOF, PCN-300, constructed from a porphyrinic ligand containing pyrazole groups, has shown exceptional stability and acts as an efficient heterogeneous catalyst for challenging chemical transformations. acs.org Another study demonstrated that a bimetallic Fe/Co-MOF functionalized with phosphorous acid tags could catalyze the synthesis of pyrazolo[4,3-e]pyridines. nih.gov These examples highlight the potential of using pyrazole-functionalized linkers, derivable from precursors like this compound, to create highly active and selective MOF-based catalysts.

Exploration of Biocatalytic Activities in Organic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. youtube.com While the direct biocatalytic use of this compound is not widely documented, research into related pyrazole derivatives points to potential applications in this area.

A significant challenge in synthetic chemistry is the selective N-alkylation of pyrazoles. Recent research has demonstrated a biocatalytic solution using an engineered enzyme cascade. nih.gov In this system, an engineered methyltransferase was able to perform alkylation (including methylation, ethylation, and propylation) on pyrazole substrates with exceptional regioselectivity (>99%). nih.gov This approach showcases the potential of using enzymes to achieve selective organic transformations on the pyrazole core that are difficult to control with conventional chemical methods.

Furthermore, there is growing interest in using metal complexes to mimic the function of metalloenzymes. As mentioned previously, copper(II) complexes with pyrazole-based ligands have been shown to possess catecholase-like activity, catalyzing the aerobic oxidation of catechols to quinones. arabjchem.orgbohrium.commdpi.com This represents a bio-inspired catalytic approach to organic transformations. These studies, which explore both direct enzymatic reactions on the pyrazole ring and the use of pyrazole-based complexes as enzyme mimics, suggest a promising future for the exploration of this compound and its derivatives in biocatalytic and bio-inspired organic transformations.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular behavior. These calculations can predict a wide range of properties from the ground state geometry to excited state dynamics, offering a theoretical complement to experimental research.

Theoretical Framework: Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. Functionals like B3LYP are often paired with basis sets such as 6-311G(d,p) to approximate the exchange-correlation energy and describe the atomic orbitals, respectively.

Potential Insights for 3-(1H-Pyrazol-3-yl)benzaldehyde: A DFT study of this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This would yield precise information on bond lengths, bond angles, and dihedral angles between the pyrazole (B372694) and benzaldehyde (B42025) rings. Such a study would also calculate the total energy, dipole moment, and other fundamental electronic properties that govern the molecule's polarity and solubility.

Theoretical Framework: Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

Potential Insights for this compound: For this compound, FMO analysis would identify the distribution of these key orbitals. It is likely that the HOMO would be located on the electron-rich pyrazole ring, while the LUMO might be centered on the electron-withdrawing benzaldehyde group. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's stability; a large gap suggests high stability and low reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted ValueSignificance for this compound
EHOMONo data availableIndicates the energy of the highest occupied molecular orbital and the molecule's electron-donating capability.
ELUMONo data availableIndicates the energy of the lowest unoccupied molecular orbital and the molecule's electron-accepting capability.
HOMO-LUMO Gap (ΔE)No data availableA larger gap would suggest higher kinetic stability and lower chemical reactivity.

Theoretical Framework: Molecular Electrostatic Potential (MEP) analysis creates a color-coded map of the electrostatic potential on the molecule's surface. This map helps to visualize the charge distribution and predict how a molecule will interact with other species. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), which are prone to nucleophilic attack.

Potential Insights for this compound: An MEP analysis of this compound would likely reveal a high negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the aldehyde group, marking them as sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the one on the pyrazole ring, would likely exhibit a positive potential, indicating them as sites for nucleophilic attack.

Theoretical Framework: Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. DFT calculations can be used to compute the static first hyperpolarizability (β), a key indicator of a molecule's NLO activity.

Potential Insights for this compound: A calculation of the first hyperpolarizability for this compound would assess its potential as an NLO material. The presence of both an electron-donating pyrazole ring and an electron-withdrawing benzaldehyde group could lead to significant intramolecular charge transfer, which is often associated with enhanced NLO properties.

Table 2: Hypothetical Hyperpolarizability Data for this compound

ParameterPredicted ValueSignificance for this compound
First Hyperpolarizability (β)No data availableA high value would indicate strong nonlinear optical properties, making it a candidate for optoelectronic applications.
Dipole Moment (μ)No data availableContributes to the overall NLO response and provides information on the molecule's polarity.
Polarizability (α)No data availableMeasures the linear response of the electron cloud to an electric field.

Theoretical Framework: Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule. This method provides a detailed picture of charge transfer, hyperconjugation, and delocalization of electron density. The stabilization energy, E(2), is calculated to quantify the strength of these intramolecular interactions.

Theoretical Framework: Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is commonly used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of vertical electronic transitions and their corresponding oscillator strengths.

Potential Insights for this compound: A TD-DFT study would predict the UV-Vis absorption spectrum of this compound. This would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π → π* or n → π*. This information is crucial for understanding the photophysical behavior of the compound and its potential use in applications like fluorescent probes or photosensitizers.

Molecular Modeling and Dynamics

Computational chemistry and molecular modeling have become essential tools in the field of drug discovery and materials science. eurasianjournals.com These techniques allow for the investigation of molecular properties, interactions, and dynamics at an atomic level, providing insights that can guide the synthesis and development of new compounds. For this compound, molecular modeling and dynamics simulations offer a powerful approach to understanding its potential as a ligand for various biological targets and to analyze its conformational behavior. These computational methods are cost-effective and can accelerate the identification and optimization of lead compounds. eurasianjournals.comchemmethod.com

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. hilarispublisher.com This technique is crucial in drug design for predicting the binding mode and affinity of a compound within the active site of a biological target. eurasianjournals.com For pyrazole derivatives, docking studies have been extensively used to screen for potential inhibitors against a variety of important therapeutic targets. hilarispublisher.comresearchgate.net

Research on pyrazole-based compounds has identified them as promising scaffolds for inhibiting various enzymes, particularly protein kinases, which play critical roles in cell signaling and are often implicated in diseases like cancer. hilarispublisher.com Docking studies have explored the interactions of pyrazole derivatives with targets such as Cyclin-Dependent Kinases (CDKs), Heat Shock Protein 90 (Hsp90), and Carbonic Anhydrases (CAs). tandfonline.comnih.govtandfonline.com These studies typically reveal that the pyrazole core is adept at forming key hydrogen bonds. For instance, the nitrogen atoms of the pyrazole ring frequently act as hydrogen bond acceptors or donors with residues in the enzyme's active site, such as the backbone carbonyl of Gly97 and the hydroxyl group of Thr184 in Hsp90. tandfonline.com

In the context of this compound, the pyrazole ring provides the necessary features for anchoring within a kinase hinge region, while the benzaldehyde substituent can be explored for forming additional interactions in adjacent pockets, potentially enhancing binding affinity and selectivity. Docking simulations can predict the binding energy, which indicates the strength of the interaction, and visualize the specific contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. ijpbs.com For example, studies on pyrazoline derivatives as PI3K inhibitors showed that docked compounds had better binding scores than known reference drugs, suggesting their potential as lead molecules. rjraap.com

Below is a table summarizing representative docking results for pyrazole-based inhibitors against the Hsp90 protein target, illustrating the type of data generated from such simulations.

CompoundTarget ProteinPredicted Binding Free Energy (kcal/mol)Key Interacting Residues
4BHHsp90-15.28Gly97, Thr184
2E1Hsp90-19.77Not specified
2D9Hsp90-27.04Not specified

This table presents binding free energies for three pyrazole-based inhibitors targeting Hsp90, as calculated by the MM-GBSA method following molecular dynamics simulations. tandfonline.com The negative values indicate favorable binding.

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the complex over time. nih.gov MD simulations are powerful computational tools that calculate the motion of atoms in a system, providing a detailed picture of the flexibility of the ligand and protein and the persistence of intermolecular interactions. eurasianjournals.comnih.gov

Furthermore, MD simulations allow for a more refined calculation of binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). tandfonline.com These calculations often provide a better correlation with experimental binding affinities than docking scores alone. The total binding free energy can be broken down into its constituent parts, such as van der Waals forces, electrostatic energy, and solvation energy, revealing the primary forces driving the binding event. tandfonline.com For pyrazole-based Hsp90 inhibitors, it was found that van der Waals energy was the main contributor to the binding affinity. tandfonline.com

For this compound, MD simulations would be critical to validate any promising docking results. The simulations would confirm the stability of the predicted binding pose, analyze the dynamics of key hydrogen bonds and other interactions, and provide a more accurate estimate of its binding free energy to a potential target. hilarispublisher.com Conformational analysis during the simulation can also reveal different low-energy shapes the molecule can adopt within the binding pocket, which is crucial for understanding its structure-activity relationship. nih.gov

The table below details the components of binding free energy calculated from an MD simulation study of the pyrazole-based inhibitor 4BH with Hsp90.

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-37.15
Electrostatic Energy (ΔE_ele)-12.79
Polar Solvation Energy (ΔG_pol)31.91
Nonpolar Solvation Energy (ΔG_nonpol)-4.15
Total Binding Free Energy (ΔG_bind) -15.28

This table breaks down the calculated binding free energy for the Hsp90-4BH complex. The major favorable contributions come from van der Waals and electrostatic interactions, while the polar solvation energy opposes binding. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1H-Pyrazol-3-YL)benzaldehyde, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via Mannich reactions involving pyrazole derivatives and benzaldehyde precursors. For example, a Mannich reaction between 4-chloro-2-(1H-pyrazol-3-yl)phenol and formaldehyde derivatives under reflux conditions (ethanol, 80°C, 12 hours) yields structurally related aldehydes . Alternatively, Claisen-Schmidt condensation of pyrazole-containing acetophenones with aldehydes in basic media (e.g., NaOH/ethanol) is another viable route. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .
  • Critical Parameters : Catalyst choice (e.g., HCl vs. BF₃·Et₂O), temperature control, and solvent polarity significantly affect regioselectivity and byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology :

  • ¹H/¹³C NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton) and δ 145–160 ppm (pyrazole carbons) confirm the structure. Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O aldehyde) and ~3100 cm⁻¹ (pyrazole N-H) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 173–175 (exact mass depends on substituents) validate molecular weight .

Q. What are the recommended protocols for purifying this compound, and how is purity assessed?

  • Methodology : After synthesis, purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes unreacted starting materials. Final purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (reported range: 82–83°C for analogous compounds) .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound derivatives be resolved?

  • Methodology : Use SHELXL for structure refinement and WinGX for data processing. For twinned crystals or poor diffraction, apply the HKLF 5 format in SHELXL to handle overlapping reflections. Anisotropic displacement parameters (ADPs) should be refined for non-hydrogen atoms, and hydrogen bonding networks analyzed via ORTEP visualization to resolve packing ambiguities .
  • Case Study : A study on triazolothiadiazoles derivatives resolved conflicting ADPs by comparing multiple datasets and applying the TWIN/BASF command in SHELX to refine twin fractions .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs). The aldehyde group’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack. Solvent effects (e.g., ethanol) can be modeled using the PCM (Polarizable Continuum Model) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled for structurally complex derivatives?

  • Methodology : Employ 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the aldehyde proton and pyrazole C3 confirm regiochemistry. If ambiguity persists, synthesize a crystalline derivative (e.g., hydrazone via phenylhydrazine condensation) and validate via X-ray diffraction .

Q. What strategies optimize the synthesis of hydrazone derivatives from this compound for biological screening?

  • Methodology : React the aldehyde with substituted hydrazines (e.g., phenylhydrazine) in ethanol under reflux (1–2 hours). Monitor reaction progress via TLC. For poorly soluble derivatives, use microwave-assisted synthesis (100°C, 20 minutes) to enhance yields. Purify products via preparative HPLC and confirm stereochemistry via NOESY .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound analogs?

  • Methodology :

Reproduce synthesis : Ensure identical reaction conditions (solvent, catalyst, temperature) to the original study.

Cross-validate techniques : Compare NMR data with computational predictions (e.g., ChemDraw simulations).

Check for polymorphism : Recrystallize the compound from different solvents (e.g., DMSO vs. ethanol) and analyze via PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.